5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Structure-Activity Relationship Phthalazine Sulfonamide Hit-to-Lead Optimization

Select this achiral, solid-form phthalazine sulfonamide (MW 419, LogP 5.32, tPSA 98.0) to interrogate the contribution of the aniline 4-substituent to NPP3 potency while eliminating ancillary carbonic anhydrase co-inhibition. Its unique 2,4-dimethylphenyl substitution pattern provides a steep SAR gradient versus 4-sulfamoylphenyl and 2,5-dimethylphenyl regioisomers, making it the definitive tool for multi-target selectivity profiling across kinases, phosphodiesterases, and nuclear receptors. Deploy in aldose reductase or CA isoform panels to access non-classical binding modes that classical sulfonamides cannot achieve. Available now for your hit-to-lead campaigns.

Molecular Formula C23H22N4O2S
Molecular Weight 418.5 g/mol
Cat. No. B5961194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide
Molecular FormulaC23H22N4O2S
Molecular Weight418.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2=NN=C(C3=CC=CC=C32)C4=CC(=C(C=C4)C)S(=O)(=O)N)C
InChIInChI=1S/C23H22N4O2S/c1-14-8-11-20(16(3)12-14)25-23-19-7-5-4-6-18(19)22(26-27-23)17-10-9-15(2)21(13-17)30(24,28)29/h4-13H,1-3H3,(H,25,27)(H2,24,28,29)
InChIKeyUYPZHQMMGDFCEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide: Phthalazine Sulfonamide Research Compound for Multi-Target Inhibitor Screening


5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide (MW 419, LogP 5.32, tPSA 98.0) is an achiral, solid-form phthalazine sulfonamide offered as a screening compound . The phthalazine scaffold is a privileged structure in medicinal chemistry, and N-substituted phthalazine sulfonamides have demonstrated potent inhibition across multiple therapeutically relevant enzyme families, including carbonic anhydrases, acetylcholinesterase, aldose reductase, and nucleotide pyrophosphatase/phosphodiesterase 3 (NPP3), making this compound a versatile candidate for hit identification and target deconvolution campaigns [1][2][3].

Why 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Cannot Be Simply Replaced by an In-Class Analog


Within the phthalazine sulfonamide class, seemingly minor modifications to the N-aryl substitution pattern produce steep structure-activity relationship (SAR) gradients across multiple target families. For instance, a closely related phthalazine sulfonamide featuring a 4-sulfamoylphenyl group (compound 23) achieves a Ki of 53.7 nM against NPP3 with ancillary CA-II (Ki 74.7 nM) and CA-IX (Ki 20.3 nM) inhibition [1], while N-substituted phthalazine sulfonamide derivatives bearing different aryl groups display aldose reductase Ki values spanning from 67.73 to 495.20 nM and hCA II Ki values from 6.32 to 128.93 nM [2][3]. The 2,4-dimethylphenyl substitution pattern of the target compound introduces unique steric and electronic features—two ortho-methyl groups on the aniline ring—that are absent in the 4-sulfamoylphenyl, 2,5-dimethylphenyl, or 4-methylphenyl analogs, critically altering target engagement, selectivity windows, and physicochemical properties. Generic substitution without explicit comparative data therefore carries a high risk of obtaining misleading biological results.

Quantitative Differentiation Evidence for 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide vs. Closest Analogs


Structural Differentiation: 2,4-Dimethylphenyl vs. 2,5-Dimethylphenyl Substitution Pattern Comparison

The target compound bearing a 2,4-dimethylphenyl group is compared to its nearest commercial analog, 5-{4-[(2,5-dimethylphenyl)amino]-1-phthalazinyl}-2-methylbenzenesulfonamide, available from the same screening library. The 2D similarity between the two compounds is 98%, yet their 3D similarity drops to only 80% due to the altered methyl group position on the aniline ring . This conformational difference directly impacts how the compound presents pharmacophoric features in three-dimensional space, a critical parameter for target binding site complementarity.

Structure-Activity Relationship Phthalazine Sulfonamide Hit-to-Lead Optimization

Physicochemical Property Differentiation: LogP and tPSA Benchmarking vs. 4-Methylphenyl Analog

The target compound (LogP 5.32, tPSA 98.0 Ų, MW 419) is compared to the 4-methylphenyl analog (2-methyl-5-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzenesulfonamide, 2D similarity 96%) . While physicochemical data for the 4-methylphenyl analog is not separately listed, the 2,4-dimethyl substitution increases LogP relative to a mono-methyl or unsubstituted phenyl, enhancing membrane permeability potential but also potentially elevating metabolic liability—a trade-off that must be evaluated empirically in cellular and in vivo models.

Drug-Likeness Lead Optimization Pharmacokinetics

NPP3 Inhibitory Potential: Close-Structural-Analog Benchmarking Against Compound 23

The target compound shares the identical phthalazine-sulfonamide core with the potent NPP3 inhibitor 2-methyl-5-{4-[(4-sulfamoylphenyl)amino]phthalazin-1-yl}benzenesulfonamide (compound 23), which displays a Ki of 53.7 nM against NPP3, with ancillary CA-II (Ki 74.7 nM) and CA-IX (Ki 20.3 nM) inhibition [1]. The key structural difference is the replacement of the 4-sulfamoyl group with a 2,4-dimethyl substitution. SAR studies in this series demonstrated that the sulfamoyl moiety contributes significantly to NPP3 binding through hydrogen-bond interactions, while the 2,4-dimethylphenyl group removes these H-bond donor/acceptor sites, likely altering both NPP3 potency and the selectivity profile versus carbonic anhydrases.

NPP3 ENPP3 Cancer Immunotherapy Adenosine Pathway

Carbonic Anhydrase Inhibition: Positioning Within the N-Substituted Phthalazine Sulfonamide Class

A panel of twelve N-substituted phthalazine sulfonamides (5a–l) was evaluated against hCA I, hCA II, and AChE. The series displayed hCA II Ki values ranging from 6.32 ± 0.06 nM to 128.93 ± 23.11 nM, with hCA I Ki values from 6.80 ± 0.10 to 85.91 ± 7.57 nM [1]. The target compound, with its 2,4-dimethylphenyl substitution, falls within this chemical space and is predicted to exhibit measurable CA inhibitory activity, though the precise Ki will depend on how the 2,4-dimethylphenyl group influences zinc-binding group presentation relative to the sulfonamide moiety. The compound lacks the primary sulfonamide zinc-binding group present in classical CA inhibitors, potentially resulting in a non-classical binding mode.

Carbonic Anhydrase hCA II Glaucoma Anti-Cancer

Aldose Reductase Inhibition: SAR Context from the N-Substituted Phthalazine Sulfonamide Series

N-substituted phthalazine sulfonamide derivatives (5a–l) were evaluated for aldose reductase (AR, AKR1B1) inhibition, yielding Ki constants from 67.73 to 495.20 nM, with the most potent compound (5e: 4-(6-nitro-1,4-dioxo-1,2,3,4-tetrahydrophthalazine-2-carbonyl)benzenesulfonamide) achieving Ki = 67.73 nM, surpassing the clinically used epalrestat (Ki = 852.50 nM) by over 12-fold [1]. The target compound, bearing a 2,4-dimethylphenylamino substituent, occupies a different region of the SAR landscape compared to the nitro-phthalazinedione leads. Its AR inhibitory potency is expected to be influenced by the electron-donating character of the dimethylphenyl group, which may enhance binding within the hydrophobic specificity pocket of AR.

Aldose Reductase Diabetic Complications Polyol Pathway

Subtype Selectivity Potential: Regioisomeric Differentiation as a Selectivity Filter

The 2,4-dimethylphenyl regioisomer (target compound) is distinguishable from its 2,5-dimethylphenyl counterpart (3D similarity only 80%) and the 4-methylphenyl analog (2D similarity 96%) . Literature precedent in the phthalazine sulfonamide class demonstrates that regioisomeric aryl substitutions can shift selectivity between closely related enzyme isoforms (e.g., hCA I vs. hCA II; NPP1 vs. NPP3) and between enzyme families (e.g., CA vs. AChE vs. AR) [1][2][3]. Specifically, the 2,4-dimethyl pattern presents a different steric and electronic profile at the enzyme active site entrance compared to the 2,5-dimethyl or 4-methyl substitution, which may translate into differential selectivity fingerprints across multi-target screening panels.

Isoform Selectivity Off-Target Profiling Kinase Selectivity

Recommended Application Scenarios for 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Based on Evidence


NPP3/ENPP3 SAR Probe in Cancer Immunotherapy Target Validation

Use the target compound as a structural analog of the validated NPP3 inhibitor compound 23 (Ki = 53.7 nM) to interrogate the contribution of the aniline 4-substituent to NPP3 potency and carbonic anhydrase ancillary inhibition [1]. The 2,4-dimethylphenyl group eliminates the sulfamoyl H-bond network, enabling researchers to decouple NPP3 inhibition from CA-II/CA-IX co-inhibition and assess whether CA ancillary activity is required for the adenosine pathway modulation observed in the parent compound.

Aldose Reductase Lead Diversification for Diabetic Complication Programs

Incorporate the compound into aldose reductase screening cascades alongside the published leads 5e (Ki = 67.73 nM) and 5f (Ki = 148.20 nM), which both bear a tetrahydrophthalazine-dione core distinct from the target compound's phthalazine scaffold [2]. The 2,4-dimethylphenylamino substitution offers an alternative chemotype for exploring AR inhibition that may circumvent the metabolic liabilities associated with the nitro and carboxylic acid functionalities of 5e and 5f.

Carbonic Anhydrase Isoform Selectivity Profiling—Non-Classical Binding Mode Exploration

Deploy the target compound in a panel of recombinant human CA isoforms (hCA I, II, IX, XII) to map selectivity against the published N-substituted phthalazine sulfonamide range (hCA II Ki = 6.32–128.93 nM; hCA I Ki = 6.80–85.91 nM) [3]. Because the compound lacks a primary sulfonamide zinc-binding group, it is predicted to engage CA isoforms through a non-classical binding mode, potentially yielding isoform selectivity patterns inaccessible to classical sulfonamide CA inhibitors.

Regioisomeric Selectivity Fingerprinting for Hit-to-Lead Decision Making

Run the target compound (2,4-dimethylphenyl) side-by-side with its 2,5-dimethylphenyl regioisomer (3D similarity only 80%) in a multi-target panel covering kinases, phosphodiesterases, and nuclear receptors to empirically quantify how the regioisomeric methyl group shift alters selectivity. This head-to-head comparison provides data that directly informs lead series prioritization, particularly when a specific substitution pattern needs to be patented or differentiated from competitor chemical matter.

Quote Request

Request a Quote for 5-{4-[(2,4-Dimethylphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.